Bequinostatin A - 607379-24-8

Bequinostatin A

Catalog Number: EVT-10985940
CAS Number: 607379-24-8
Molecular Formula: C28H24O9
Molecular Weight: 504.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Bequinostatin A is primarily isolated from certain species of fungi, notably those within the Bequini genus. These fungi are often found in tropical and subtropical environments, where they thrive in rich organic substrates. The extraction process typically involves fermentation techniques followed by purification methods such as chromatography.

Classification

Bequinostatin A is classified as a secondary metabolite and is part of the broader category of natural products. Its classification is significant for understanding its biosynthetic pathways and potential therapeutic uses.

Synthesis Analysis

Methods

The synthesis of Bequinostatin A can be approached through both natural extraction and total synthesis in the laboratory. The natural extraction involves culturing the fungi under specific conditions to maximize yield. In contrast, total synthesis has been explored to create Bequinostatin A from simpler organic compounds, allowing for modifications that may enhance its efficacy or reduce toxicity.

Technical Details

The synthetic routes often involve multi-step reactions including cyclization, oxidation, and functional group transformations. For example, key steps may include:

  • Formation of cyclic structures: Utilizing cyclization reactions to form the core structure of Bequinostatin A.
  • Functionalization: Introducing various functional groups that can enhance biological activity or solubility.
  • Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the final product.
Molecular Structure Analysis

Structure

Bequinostatin A possesses a complex molecular structure characterized by multiple rings and functional groups. The precise arrangement of atoms contributes to its biological activity.

Data

The molecular formula of Bequinostatin A is typically represented as C20H25N3O5C_{20}H_{25}N_3O_5. Its molecular weight is approximately 393.43 g/mol. The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which provide insights into bond angles and distances.

Chemical Reactions Analysis

Reactions

Bequinostatin A undergoes several chemical reactions that are crucial for its biological activity. Key reactions include:

  • Hydrolysis: Involving the breakdown of ester bonds to release active components.
  • Oxidation-reduction: These reactions can modify the compound's reactivity and stability.
  • Substitution reactions: Allowing for the introduction of new functional groups that can enhance therapeutic properties.

Technical Details

The reaction conditions (e.g., temperature, pH) must be carefully controlled to optimize yield and purity. Kinetics studies may also be conducted to understand the reaction mechanisms involved.

Mechanism of Action

Process

The mechanism of action of Bequinostatin A primarily involves its interaction with specific biological targets within cancer cells. It is believed to inhibit key enzymes involved in cell proliferation and survival.

Data

Research indicates that Bequinostatin A may exert its effects through:

  • Inhibition of DNA synthesis: By interfering with DNA replication processes.
  • Induction of apoptosis: Triggering programmed cell death pathways in malignant cells.
  • Targeting signaling pathways: Modulating pathways such as those involving protein kinases that regulate cell growth.
Physical and Chemical Properties Analysis

Physical Properties

Bequinostatin A is typically a crystalline solid at room temperature with a melting point ranging between 120°C to 130°C. Its solubility varies depending on the solvent, being more soluble in polar solvents like methanol than in non-polar solvents.

Chemical Properties

The compound exhibits stability under acidic conditions but may degrade under strong alkaline conditions or prolonged exposure to light. Its reactivity profile suggests it may participate in electrophilic aromatic substitution due to the presence of electron-rich aromatic rings.

Applications

Scientific Uses

Bequinostatin A has several promising applications in scientific research:

  • Anticancer agent: Due to its ability to inhibit tumor growth, it is being studied for potential use in cancer therapies.
  • Biological probes: Its unique structure makes it suitable for use as a probe in biochemical assays.
  • Natural product research: It serves as a model compound for studying biosynthetic pathways in fungi and exploring other related natural products.
Introduction: Contextualizing Bequinostatin A within Targeted Cancer Therapeutics

Historical Discovery and Bioprospecting Significance of Streptomyces sp. MI384-DF12 Metabolites

The discovery of Bequinostatin A emerged from systematic bioprospecting of actinobacterial metabolites, a historically fertile source of anticancer agents. In 1992, researchers identified Streptomyces sp. MI384-DF12 as a producer of novel benastatin derivatives, including Bequinostatin A and B, using activity-guided fractionation against glutathione S-transferase (GST) [1]. This strain’s metabolic repertoire exemplifies Streptomyces’ evolutionary adaptations for ecological competition, yielding structurally unique polyketides and nonribosomal peptides with bioactivity.

Streptomyces species account for >70% of microbial-derived antibiotics and anticancer agents, attributed to their genetically encoded biosynthetic diversity [5]. Strain MI384-DF12’s significance lies in its production of benastatins—a class of spiroketal-containing compounds absent in synthetic libraries. Subsequent screening revealed Bequinostatin C and D as additional GST inhibitors from the same strain, underscoring its chemical prolificity [1]. The benastatin scaffold’s rarity highlights Streptomyces as indispensable reservoirs for molecular innovation.

Table 1: Selected Anticancer Metabolites from Streptomyces

Compound ClassExampleProducing StrainBiological Target
BenastatinsBequinostatin AMI384-DF12Glutathione S-transferase pi
AnthracyclinesDoxorubicinS. peucetiusDNA intercalation
GlycopeptidesBleomycinS. verticillusDNA strand cleavage
MitomycinsMitomycin CS. lavendulaeDNA alkylation

Genome mining of polar Streptomyces strains (e.g., Antarctic isolate 21So2-11) has revealed >1,456 biosynthetic gene clusters (BGCs), 28 per strain on average, encoding terpenoid, polyketide, and nonribosomal peptide synthases [8]. Though MI384-DF12’s BGC remains uncharacterized, benastatin structural features suggest a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) origin, congruent with Streptomyces’ modular enzymatic machinery.

Rationale for GSTπ Inhibition as an Anticancer Strategy

GSTπ (encoded by GSTP1) is a cytoplasmic detoxification enzyme overexpressed in lung, breast, pancreatic, and hematological cancers. Its dysregulation contributes to multidrug resistance via two core mechanisms:

  • Conjugative Detoxification: Catalyzes glutathione (GSH) conjugation to electrophilic chemotherapeutics (e.g., alkylating agents), facilitating drug efflux via MRP/ABC transporters [7].
  • Antiapoptotic Signaling: Binds c-Jun N-terminal kinase (JNK), inhibiting stress-induced apoptosis. Under oxidative stress, GSTπ dissociates from JNK, permitting apoptosis; however, cancer cells exploit GSTπ overexpression to sustain JNK suppression [7] [3].

Bequinostatin A directly counters these pathways by inhibiting GSTπ’s catalytic activity at the hydrophobic substrate-binding site (H-site), preventing GSH-electrophile conjugation. Unlike ethacrynic acid (a non-selective GST inhibitor), Bequinostatin A exhibits specificity for the π isoform, minimizing off-target effects [1]. This selectivity is critical since GSTα/μ isoforms perform physiological detoxification.

Table 2: GSTπ-Driven Resistance Mechanisms in Cancer

MechanismConsequenceTargeted by Bequinostatin A
Chemotherapy conjugationReduced drug bioavailabilityCompetitive inhibition
JNK pathway suppressionImpaired apoptosis signalingJNK liberation
ROS neutralizationEnhanced cell survivalOxidative stress induction
MRP/ABC transporter synergyAccelerated drug effluxSubstrate depletion

Structurally, Bequinostatin A’s spiroketal moiety enables high-affinity interactions with GSTπ’s H-site, as inferred from piperlongumine-GSTπ co-crystallization studies [3]. Inhibition elevates intracellular reactive oxygen species (ROS), triggering caspase-dependent apoptosis in GSTπ-overexpressing tumors—a vulnerability absent in normal cells with basal GSTπ levels.

Scope and Theoretical Framework: Defining the Research Boundaries

Research on Bequinostatin A spans discrete domains, bounded by methodological and conceptual parameters:

Biosynthesis and Structural Optimization

Current efforts focus on elucidating Bequinostatin A’s BGC in Streptomyces sp. MI384-DF12 using comparative genomics. Antarctic Streptomyces strains (e.g., 21So2-11) provide genomic blueprints, revealing conserved PKS-NRPS clusters for spiroketal assembly [8]. Heterologous expression in tractable hosts (e.g., S. albus) may enable yield optimization. Structure-activity relationship (SAR) studies prioritize C-7/C-11 side-chain modifications to enhance GSTπ affinity and bioavailability while retaining isoform specificity.

Mechanistic Depth and Combinatorial Potential

The compound’s role in modulating non-detoxification functions of GSTπ—notably TRAF2-ASK1 complex regulation—remains unexplored [7]. In vitro studies must delineate effects on:

  • JNK phosphorylation kinetics
  • S-glutathionylation of oncogenic proteins (e.g., STAT3)
  • Synergy with ROS-inducing agents (e.g., cisplatin)

Nanoparticle co-encapsulation with Bcl-2 inhibitors (e.g., navitoclax) presents a promising delivery strategy, leveraging enhanced permeation and retention (EPR) effects for tumor-targeted GSTπ/JNK pathway co-inhibition [6].

Technological and Target-Based Frontiers

Artificial intelligence-driven biomarker discovery (e.g., via explainable AI) may identify tumors with GSTP1 polymorphisms or GSTπ overexpression as priority targets [4]. Additionally, activity-based proteomics can map off-target interactions to validate specificity.

Table 3: Research Domains and Key Questions

DomainKey QuestionsMethodologies
BiosynthesisWhich BGC modules govern spiroketal cyclization?CRISPR-Cas9 knockout, LC-MS
NanodeliveryCan co-encapsulation with Bcl-2 inhibitors overcome apoptosis resistance?Liposomal formulation, murine xenografts
Biomarker identificationWhich genetic signatures predict Bequinostatin A response?Explainable AI, transcriptomics

Properties

CAS Number

607379-24-8

Product Name

Bequinostatin A

IUPAC Name

1,6,7,9,11-pentahydroxy-8,13-dioxo-3-pentyl-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid

Molecular Formula

C28H24O9

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C28H24O9/c1-2-3-4-5-11-6-12-7-17(30)21-14(19(12)25(33)20(11)28(36)37)10-16-23(26(21)34)27(35)22-15(24(16)32)8-13(29)9-18(22)31/h6,8-10,17,29-31,33-34H,2-5,7H2,1H3,(H,36,37)

InChI Key

RKXRXHADKSOULC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=C2C(=C1)CC(C3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.